molecular formula C18H15N B1445544 4-((4-Ethynylphenyl)ethynyl)-N,N-dimethylaniline CAS No. 778593-53-6

4-((4-Ethynylphenyl)ethynyl)-N,N-dimethylaniline

Cat. No. B1445544
M. Wt: 245.3 g/mol
InChI Key: VULMLGBRQJQGIW-UHFFFAOYSA-N
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Description

The compound “4-((4-Ethynylphenyl)ethynyl)-N,N-dimethylaniline” is a complex organic molecule. It contains an aniline group (a benzene ring with an attached amino group), which is substituted with an ethynyl group (a carbon-carbon triple bond). This ethynyl group is further substituted with another phenyl group (a benzene ring), which is also substituted with an ethynyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of the benzene rings and the ethynyl groups . The presence of the amino group could introduce some polarity to the molecule.


Chemical Reactions Analysis

The compound could potentially undergo reactions typical of anilines and ethynyl groups. Anilines can act as a base and can undergo electrophilic substitution reactions. Ethynyl groups can participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds with similar structures have a high boiling point due to the presence of the conjugated system and the polarity introduced by the amino group .

Scientific Research Applications

Photolysis and Photochemical Reactions

4-((4-Ethynylphenyl)ethynyl)-N,N-dimethylaniline has been explored in the context of photochemical reactions. A study detailed the photolysis products of p-ethynyl-N,N-dimethylaniline, highlighting reactions at the triple bond and amino group, without affecting the aromatic ring. The products formed include p-dimethylaminoacetophenone and various carbamoyl chlorides, among others, showcasing the chemical's reactivity when exposed to light (Usov, Bardamova, & Kotlyarevskii, 1986).

Crystal Engineering

In crystal engineering, the crystal and molecular structures of 4-ethynyl-N,N-dimethylaniline were determined through X-ray diffraction data. Interestingly, crystals of this compound exhibited a phase transition at specific temperatures. The study provided insights into the molecular linkages and structural configurations of the compound, contributing to the field of crystallography and materials science (Batsanov et al., 2006).

Electrochemical Studies

Electrochemical oxidation of 4-ethynylaniline, a related compound, has been studied, revealing the instability of the oxidation product in certain pH conditions. This study not only provided insights into the electrochemical behavior of the compound but also highlighted its potential in the synthesis of diazine compounds. Additionally, the study included molecular docking to assess the antibiotic activity, showing the compound's inhibitory effect against certain receptors (Mehrdadian, Khazalpour, Amani, & Jamshidi, 2021).

Optical Properties and Material Science

A significant application of 4-((4-Ethynylphenyl)ethynyl)-N,N-dimethylaniline is in the development of materials with specific optical properties. For instance, donor-acceptor molecular systems based on p-dimesitylborylphenylethynylaniline core, including 4-(4-dimesitylborylphenylethynyl)-N,N-dimethylaniline, were synthesized and studied for their absorption, emission, fluorescence, and two-photon absorption spectra. These systems, particularly the octupolar compound tris(E-4-dimesitylborylethenylphenyl)amine, showed significant two-photon absorption cross-sections, making them attractive for applications involving two-photon excited fluorescence (Collings et al., 2009).

Safety And Hazards

As with all chemicals, handling this compound should be done with appropriate safety measures. This includes avoiding inhalation, ingestion, or contact with skin and eyes. In case of accidental exposure, standard first aid measures such as rinsing with water and seeking medical attention should be followed .

Future Directions

The future directions for this compound could involve further studies to explore its potential applications. For example, it could be studied for its potential use in organic synthesis or as a precursor to other compounds .

properties

IUPAC Name

4-[2-(4-ethynylphenyl)ethynyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N/c1-4-15-5-7-16(8-6-15)9-10-17-11-13-18(14-12-17)19(2)3/h1,5-8,11-14H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULMLGBRQJQGIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743306
Record name 4-[(4-Ethynylphenyl)ethynyl]-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Ethynylphenyl)ethynyl)-N,N-dimethylaniline

CAS RN

778593-53-6
Record name 4-[(4-Ethynylphenyl)ethynyl]-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
F Bureš, H Čermáková, J Kulhánek, M Ludwig… - 2012 - Wiley Online Library
Thirteen new, stable, push–pull systems featuring dimethylamino and pyrazine‐2,3‐dicarbonitrile moieties as the donor and acceptor, respectively, and systematically extended and …
JC Collings, AC Parsons, L Porrès, A Beeby… - Chemical …, 2005 - pubs.rsc.org
Donor–acceptor phenylene ethynylene systems containing the 6-methylpyran-2-one group, synthesized via classic or microwave-assisted Sonogashira cross-coupling, exhibit …
Number of citations: 29 pubs.rsc.org
Y Washino, T Michinobu - Macromolecular Chemistry and …, 2014 - Wiley Online Library
The multiple click approach is applied to the synthesis of sequence‐regulated linear polymers. The combination and reaction order of the click chemistry reactions are comprehensively …
Number of citations: 15 onlinelibrary.wiley.com
L Dokládalová, F Bureš, W Kuznik, IV Kityk… - Organic & …, 2014 - pubs.rsc.org
A series of novel X-shaped push–pull compounds based on benzene-1,2-dicarbonitrile has been designed, synthesized and further investigated by X-ray analysis, electrochemistry, …
Number of citations: 33 pubs.rsc.org
BK Raliski - 2020 - search.proquest.com
In order to fully characterize complex biological systems such as neural circuits, rapid and accurate mapping of cellular membrane potentials is highly desired. Voltage sensitive dyes …
Number of citations: 3 search.proquest.com

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